5-benzyl-N-(3-chlorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide class, characterized by a fused pyrazole-pyridine core. The structure features:
- A benzyl group at position 5, enhancing hydrophobic interactions in biological systems.
- A 3-chlorophenyl substituent on the carboxamide nitrogen, introducing electron-withdrawing effects that may influence binding affinity.
Properties
IUPAC Name |
5-benzyl-N-(3-chlorophenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4O2/c27-19-10-7-11-20(14-19)28-25(32)22-16-30(15-18-8-3-1-4-9-18)17-23-24(22)29-31(26(23)33)21-12-5-2-6-13-21/h1-14,16-17H,15H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEBOKJBFKBXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-N-(3-chlorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenyl derivatives under controlled conditions, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-N-(3-chlorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
5-benzyl-N-(3-chlorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-N-(3-chlorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis highlights key structural variations and their hypothesized effects based on SAR (structure-activity relationship) principles.
Substituent at Position 5
Key Insight : The benzyl group in the target compound likely improves binding to hydrophobic pockets in protein targets compared to alkyl chains.
N-Substituent on Carboxamide
Core Modifications
Key Insight : Pyrazolo[4,3-c]pyridine derivatives like the target compound prioritize compactness and planar geometry for enzymatic active-site penetration.
Theoretical Implications for Bioactivity
While experimental data (e.g., IC₅₀, solubility) are absent in the provided evidence, structural trends suggest:
- Target Selectivity : The benzyl and 3-chlorophenyl groups may synergize to improve selectivity for kinases or GPCRs.
- Solubility Limitations : High lipophilicity from the benzyl group could necessitate prodrug strategies for in vivo applications.
- Metabolic Stability : The 3-chlorophenyl group may resist oxidative metabolism compared to methyl or methoxy substituents .
Biological Activity
5-benzyl-N-(3-chlorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the pyrazolo[4,3-c]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[4,3-c]pyridine core with a benzyl group and a chlorophenyl substituent. The molecular formula is with a molecular weight of approximately 392.87 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₄O |
| Molecular Weight | 392.87 g/mol |
| CAS Number | 921821-37-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, including those related to inflammation and cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways that regulate growth and survival.
Antitumor Activity
Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit significant antitumor properties. For instance:
- In vitro Studies : The compound has shown effectiveness against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma). In these studies, the compound inhibited cell proliferation with IC50 values comparable to established chemotherapeutics .
- Mechanistic Insights : It is suggested that the compound may enhance radiosensitivity in tumor cells by inhibiting DNA repair mechanisms, thereby increasing the efficacy of radiotherapy .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been documented. It may reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling, which plays a critical role in inflammation and immune response.
Study 1: Antitumor Efficacy in Murine Models
In a study involving murine xenograft models, this compound was administered to mice bearing human tumor xenografts. The results demonstrated significant tumor regression compared to control groups receiving placebo treatments. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Study 2: Inhibition of Inflammatory Responses
Another investigation assessed the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-induced model of inflammation. The results indicated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in serum samples compared to untreated controls, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
